
PHA-793887 solubility in DMSO for stock
solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080 Get Quote

Application Notes and Protocols for PHA-793887
Audience: Researchers, scientists, and drug development professionals.

Introduction
PHA-793887 is a potent, ATP-competitive, and cell-permeable pyrrolo-pyrazole compound that

acts as a pan-inhibitor of cyclin-dependent kinases (CDKs). It demonstrates significant

inhibitory activity against several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and

CDK9.[1][2] By targeting these essential regulators of the cell cycle, PHA-793887 effectively

blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle

progression from the G1 to the S phase and inducing cell cycle arrest.[3] These characteristics

make PHA-793887 a valuable tool for cancer research, particularly in studying hematopoietic

neoplasms and various solid tumors.[4][5] This document provides detailed protocols for the

preparation of PHA-793887 stock solutions and its application in common cell-based assays.

Chemical and Physical Properties
Property Value

Molecular Formula C₂₀H₂₇N₅O

Molecular Weight 361.48 g/mol

Appearance Crystalline solid

Storage Store at -20°C for long-term stability
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Protocols
Protocol 1: Preparation of a 10 mM PHA-793887 Stock
Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PHA-793887 using

Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

PHA-793887 powder (MW: 361.48 g/mol )

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Calibrated analytical balance

Pipettes and sterile tips

Procedure:

Warm Reagents: Allow the PHA-793887 powder and DMSO to equilibrate to room

temperature before opening to prevent moisture condensation.

Weigh Compound: Carefully weigh out 1 mg of PHA-793887 powder using an analytical

balance and place it into a sterile microcentrifuge tube.

Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO

required to achieve a 10 mM concentration:

Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

Example Calculation for 1 mg: Volume (µL) = (1 mg / 361.48 g/mol ) * 1,000,000 / 10 mM ≈

276.6 µL

Dissolution: Add the calculated volume (276.6 µL) of DMSO to the tube containing the PHA-
793887 powder.
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Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely

dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw

cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to determine the cytotoxic effects of PHA-793887 on

a cancer cell line using a resazurin-based assay.

Materials:

Cancer cell line of interest (e.g., MCF-7, A2780, K562)[1][2]

Complete cell culture medium

96-well cell culture plates

PHA-793887 stock solution (10 mM in DMSO)

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

Phosphate-Buffered Saline (PBS)

Plate reader (570 nm and 600 nm absorbance)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C,

5% CO₂ to allow for cell attachment.

Prepare Serial Dilutions: Prepare a series of dilutions of PHA-793887 in complete culture

medium from your 10 mM stock. A typical concentration range to test would be 0.1 µM to 10

µM.[4] Remember to include a DMSO-only vehicle control (at the same final concentration as

the highest drug dose).
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Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium

containing the various concentrations of PHA-793887 or the vehicle control to the

appropriate wells.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

Viability Assessment:

Add 20 µL of the resazurin solution to each well.

Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to

pink/magenta in the control wells.

Measure the absorbance at 570 nm (signal) and 600 nm (reference) using a microplate

reader.

Data Analysis:

Subtract the 600 nm reference absorbance from the 570 nm absorbance.

Normalize the results to the vehicle control wells (representing 100% viability).

Plot the cell viability (%) against the log concentration of PHA-793887 and use a non-

linear regression model to calculate the IC₅₀ value.

Mechanism of Action and Signaling Pathway
PHA-793887 exerts its anti-proliferative effects by inhibiting multiple cyclin-dependent kinases.

In the G1 phase of the cell cycle, CDK4/6 and CDK2 associate with Cyclin D and Cyclin E,

respectively. These active complexes phosphorylate the Retinoblastoma (Rb) protein.

Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the

transcription of genes required for S phase entry and DNA synthesis. PHA-793887 blocks the

kinase activity of CDKs, preventing Rb phosphorylation, keeping E2F inactive, and thereby

arresting the cell cycle at the G1/S checkpoint.[3]
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Caption: Mechanism of PHA-793887 action on the CDK/Rb/E2F signaling pathway.

Quantitative Data
Table 1: Biochemical Inhibitory Activity of PHA-793887
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Target Kinase IC₅₀ (nM)

CDK2 8[1][2]

CDK5 5[2]

CDK7 10[2]

CDK1 60[1][2]

CDK4 62[1][2]

GSK3β 79[1]

CDK9 138[1][2]

Table 2: In Vitro Cytotoxicity of PHA-793887 in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

K562
Chronic Myelogenous

Leukemia
0.3 - 7[2][4]

KU812
Chronic Myelogenous

Leukemia
0.3 - 7[2]

A2780 Ovarian Carcinoma 0.088 - 3.4[2]

HCT-116 Colorectal Carcinoma 0.088 - 3.4[2]

MCF-7 Breast Adenocarcinoma 0.088 - 3.4[2]

DU-145 Prostate Carcinoma 0.088 - 3.4[2]

PC3 Prostate Carcinoma 0.088 - 3.4[2]

Note: IC₅₀ values can vary between experiments and laboratories depending on conditions

such as cell density and incubation time.

Experimental Workflow Overview
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The following diagram illustrates a typical workflow for evaluating the efficacy of PHA-793887
in a cell-based experiment.
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Caption: General workflow for in vitro testing of PHA-793887.

Safety and Handling
PHA-793887 is intended for research use only. Standard laboratory safety practices should be

followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety

glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the

Safety Data Sheet (SDS) for complete handling and disposal information. Note that in Phase I

clinical trials, PHA-793887 was associated with severe, dose-related hepatotoxicity, which

should be considered in the design of any in vivo experiments.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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